2-Phenylpyrrolidin

Übersicht

Beschreibung

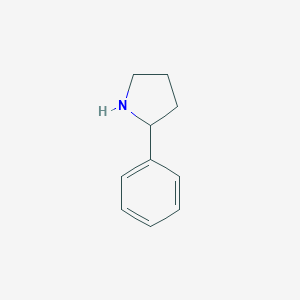

2-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrolidine, where a phenyl group is attached to the second carbon of the pyrrolidine ring. This compound is known for its chiral properties and can exist in both levorotatory and dextrorotatory forms .

Wissenschaftliche Forschungsanwendungen

2-Phenylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Industry: It is used in the preparation of inhibitors for enzymes like ubiquitin-specific protease 19 (USP19).

Wirkmechanismus

Mode of Action

It has been studied as a dopamine d3 receptor selective ligand . This suggests that 2-Phenylpyrrolidine may interact with dopamine receptors, potentially influencing neurotransmission and neural activity .

Biochemical Pathways

Given its potential interaction with dopamine receptors, it may influence dopaminergic pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement .

Pharmacokinetics

Its water solubility and vapor pressure suggest that it may have good bioavailability .

Result of Action

2-Phenylpyrrolidine has been shown to be effective in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . It may also be effective at preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2) .

Biochemische Analyse

Biochemical Properties

2-Phenylpyrrolidine plays a significant role in biochemical reactions by interacting with the tropomyosin receptor, a protein found on the surface of muscle cells. This interaction prevents calcium ions from binding to tropomyosin, thereby inhibiting muscle contraction . Additionally, 2-Phenylpyrrolidine has been shown to interact with the enzyme acetaldehyde dehydrogenase 2 (ALDH2), preventing aldehyde toxicity .

Cellular Effects

2-Phenylpyrrolidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have neuroprotective effects in models of ischemic brain injury, suggesting its potential in improving cognitive functions . Furthermore, 2-Phenylpyrrolidine has been shown to inhibit the mitochondrial permeability transition pore (mPTP) in cardiomyocytes, thereby reducing cell death during myocardial ischemia reperfusion .

Molecular Mechanism

At the molecular level, 2-Phenylpyrrolidine exerts its effects through binding interactions with biomolecules. It interacts with the tropomyosin receptor to inhibit muscle contraction and with ALDH2 to prevent aldehyde toxicity . Additionally, it inhibits the mPTP by targeting cyclophilin D (CypD), a key modulator of mPTP opening .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylpyrrolidine have been observed to change over time. The compound is stable under room temperature and dark conditions . Long-term studies have shown that it maintains its neuroprotective and cardioprotective effects over extended periods .

Dosage Effects in Animal Models

The effects of 2-Phenylpyrrolidine vary with different dosages in animal models. In rat models of ischemic brain injury, higher doses of 2-Phenylpyrrolidine have been associated with improved cognitive functions . At high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited .

Metabolic Pathways

2-Phenylpyrrolidine is involved in metabolic pathways that include interactions with enzymes such as ALDH2. It affects metabolic flux by preventing aldehyde toxicity, which is crucial for maintaining cellular homeostasis

Transport and Distribution

Within cells and tissues, 2-Phenylpyrrolidine is transported and distributed through interactions with transporters and binding proteins. Its ability to cross the blood-brain barrier has been demonstrated in animal models, indicating its potential for central nervous system applications . The compound’s localization and accumulation in specific tissues are influenced by these interactions.

Subcellular Localization

2-Phenylpyrrolidine’s subcellular localization is primarily within the cytoplasm and mitochondria. It targets the tropomyosin receptor on muscle cells and interacts with mitochondrial proteins such as CypD . These interactions are crucial for its inhibitory effects on muscle contraction and mPTP opening.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-chloropropylamine with aromatic aldehydes to form imines, which are then reduced to yield 2-substituted pyrrolidines . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of 2-Phenylpyrrolidine often employs catalytic hydrogenation of 2-phenyl-1-pyrroline. This process involves the use of palladium-supported catalysts such as Pd/C or Pd/Al2O3, which facilitate the dehydrogenation of 2-phenyl-1-pyrroline to 2-phenylpyrrole .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenylpyrrole.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Palladium-supported catalysts (Pd/C or Pd/Al2O3) are commonly used for the oxidation of 2-phenylpyrrolidine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various alkyl halides and aryl halides can be used under basic conditions.

Major Products:

Oxidation: 2-Phenylpyrrole.

Reduction: Various reduced derivatives of 2-Phenylpyrrolidine.

Substitution: Substituted pyrrolidines with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: The parent compound without the phenyl group.

2-Phenyl-1-pyrroline: A precursor in the synthesis of 2-Phenylpyrrolidine.

2-Phenylpyrrole: An oxidation product of 2-Phenylpyrrolidine.

Uniqueness: 2-Phenylpyrrolidine is unique due to its chiral properties and its ability to interact with specific molecular targets, making it valuable in medicinal chemistry and therapeutic applications .

Biologische Aktivität

2-Phenylpyrrolidine is a chiral organic compound with significant implications in pharmacology and medicinal chemistry. Its structural characteristics and biological activities make it a subject of interest for various research studies. This article provides a comprehensive overview of the biological activity of 2-Phenylpyrrolidine, including its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

2-Phenylpyrrolidine has the molecular formula CHN and a molecular weight of 147.22 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group at the second position, which contributes to its unique biological properties. This compound exists in two enantiomeric forms: (R)-2-Phenylpyrrolidine and (S)-2-Phenylpyrrolidine, each exhibiting distinct biological activities.

Synthesis Methods

The synthesis of 2-Phenylpyrrolidine can be achieved through various methods, including:

- Refluxing N-arylidene-N-alkylamines with succinic anhydride : This method yields high diastereoselectivity towards trans-isomers, which are often more biologically active.

- Cyclization reactions involving substituted amines : These methods allow for the introduction of diverse functional groups to enhance biological activity.

Biological Activities

Research indicates that 2-Phenylpyrrolidine and its derivatives exhibit a range of biological activities:

- Antitumor Activity : (R)-2-Phenylpyrrolidine has been identified as a key moiety in the development of selective pan-TRK inhibitors, which target tropomyosin receptor kinases associated with various cancers. Studies have shown that these inhibitors can achieve tumor regression in xenograft models .

- Neuropharmacological Effects : Various derivatives of 2-Phenylpyrrolidine have shown potential as neuroactive compounds, influencing neurotransmitter systems and exhibiting antiepileptic properties .

- Antihistaminic and Anti-inflammatory Properties : Some derivatives have been studied for their ability to act as antihistamines or anti-inflammatory agents, making them candidates for treating allergic responses and inflammatory conditions .

Case Studies

- TRK Inhibitors Development : A study demonstrated that (R)-2-phenylpyrrolidine substituted imidazopyridazines serve as potent TRK inhibitors, achieving significant tumor regression in animal models. The mechanism involves shape complementarity to the hydrophobic pocket of TRKs, highlighting the compound's importance in targeted cancer therapies .

- Neuropharmacological Research : A series of experiments evaluated the effects of 2-phenylpyrrolidine derivatives on neuronal survival and signaling pathways related to neurodegenerative diseases. The findings suggested that certain modifications to the pyrrolidine structure could enhance neuroprotective effects .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 2-Phenylpyrrolidine, highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-2-pyrrolidine | Pyrrolidine derivative | Methyl group at position one; used in organic synthesis. |

| N-Boc-2-pyrrolidine | Protected pyrrolidine | Used in peptide synthesis; contains a removable protective group. |

| 3-Pyridylmethylamine | Pyridyl derivative | Contains a pyridyl group; studied for neuropharmacological effects. |

Eigenschaften

IUPAC Name |

2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903061 | |

| Record name | NoName_3649 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-64-0 | |

| Record name | 1006-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.